4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid
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Overview
Description
4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid is a complex organic compound characterized by its boronic acid group and oxadiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid typically involves multi-step organic reactions. One common approach is the reaction of phenylpentylamine with oxalyl chloride to form the oxadiazole ring, followed by boronic acid functionalization. The reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Advanced purification methods, such as column chromatography and recrystallization, are employed to achieve the desired purity levels required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and various amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology: In biological research, 4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid is explored for its potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other functional groups, leading to the modulation of biological processes. The oxadiazole ring structure contributes to the compound's binding affinity and selectivity towards its targets.
Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins involved in various biological pathways. Its precise mechanism of action depends on the specific application and the biological system under study.
Comparison with Similar Compounds
4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid is structurally similar to other boronic acid derivatives and oxadiazole-containing compounds.
Uniqueness: Its unique combination of the phenylpentyl group and oxadiazole ring sets it apart from other compounds, providing distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[5-(1-phenylpentyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O3/c1-2-3-9-17(14-7-5-4-6-8-14)19-21-18(22-25-19)15-10-12-16(13-11-15)20(23)24/h4-8,10-13,17,23-24H,2-3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRWOXGGRGJEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)C(CCCC)C3=CC=CC=C3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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